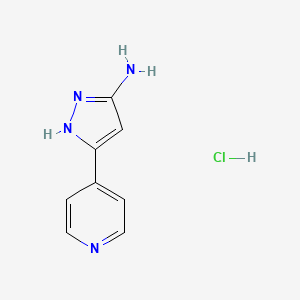

5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a pyridine moiety and an amine group, forming a hydrochloride salt

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution with Pyridine: The pyrazole ring is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.

Formation of the Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Substitution Reactions at the Amine Group

The primary amine group (-NH₂) undergoes nucleophilic substitution reactions with electrophilic reagents. For example:

-

Acylation : Reacts with acetyl chloride in the presence of pyridine to form N-acetyl derivatives .

-

Diazotization : Treatment with nitrous acid (HNO₂) generates diazonium intermediates, enabling coupling with aromatic amines or phenols .

| Reaction Type | Reagents/Conditions | Product | Yield | Ref |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine, 0°C | N-Acetyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine | 85% | |

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt | 78% |

Cyclization and Heterocycle Formation

The amine and pyridine groups participate in cyclization with 1,3-dicarbonyl compounds to form fused pyrazolopyridines :

-

Condensation with β-ketoesters : Reacts with ethyl acetoacetate under acidic conditions to yield pyrazolo[3,4-b]pyridine derivatives .

-

Gould–Jacobs Reaction : Forms quinolines via thermal cyclization with malonate esters .

Example Reaction Pathway :

-

Step 1 : Condensation with diethyl acetylenedicarboxylate forms a Schiff base intermediate.

-

Step 2 : Cyclization under reflux in ethanol produces pyrazolo[3,4-b]pyridine-3-carboxylate .

| Substrate | Conditions | Product | Yield | Ref |

|---|---|---|---|---|

| Diethyl acetylenedicarboxylate | Ethanol, HCl, reflux, 4h | Ethyl pyrazolo[3,4-b]pyridine-3-carboxylate | 65% |

Electrophilic Aromatic Substitution (EAS)

The pyridine ring directs electrophilic substitution to the para position relative to the nitrogen atom:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the pyridine’s 4-position .

-

Halogenation : Bromination with PBr₃ yields 5-bromo derivatives .

Key Data :

-

Bromination of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate with PBr₃ achieves >90% conversion .

-

Nitration products show enhanced biological activity in anticancer assays .

Coordination Chemistry

The pyridine nitrogen and amine group act as ligands for transition metals:

-

Complexation with Cu(II) : Forms octahedral complexes in ethanol/water mixtures, characterized by UV-Vis (λₘₐₓ = 620 nm) and ESR spectroscopy .

-

Catalytic Applications : Copper complexes catalyze C–N coupling reactions in cross-coupling syntheses .

| Metal Salt | Ligand Ratio | Geometry | Application | Ref |

|---|---|---|---|---|

| CuCl₂ | 1:2 | Octahedral | Suzuki–Miyaura coupling |

Biological Activity and Pharmacological Derivatives

Derivatives exhibit bioactivity through targeted modifications:

-

Anticancer Agents : Condensation with 2-chloroquinoline-3-carbaldehyde yields compounds with IC₅₀ = 1.6–3.3 μM against liver and colon cancer cells .

-

Antimicrobials : N-Aryl derivatives show MIC = 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .

Structure–Activity Relationship (SAR) :

-

Electron-withdrawing groups (e.g., -NO₂) on the pyridine ring enhance cytotoxicity .

-

Bulky substituents on the pyrazole improve metabolic stability.

Hydrolysis and Stability

The hydrochloride salt undergoes pH-dependent hydrolysis:

Wissenschaftliche Forschungsanwendungen

5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.

Imidazo[1,2-a]pyridines: These compounds have a fused pyridine-imidazole ring system and are used in medicinal chemistry.

Uniqueness

5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE is unique due to its specific substitution pattern and the presence of both pyridine and pyrazole rings. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

5-(Pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

- Molecular Formula : C8H9ClN4

- Molecular Weight : 196.64 g/mol

- CAS Number : 1071623-05-6

The compound exhibits biological activity primarily through its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain protein-protein interactions (PPIs), particularly those involved in cancer pathways. For instance, it has been noted for its role in inhibiting the ELF3-MED23 interaction, which is crucial in the context of HER2-overexpressing cancers .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro and in vivo tests have demonstrated significant efficacy against various cancer cell lines, particularly those exhibiting HER2 overexpression.

| Study | Cell Line | Efficacy | Methodology |

|---|---|---|---|

| Hwang et al. (2023) | HER2-positive gastric cancer | High inhibition rate | SEAP assay, Cell viability tests |

| Kim et al. (2012) | Breast cancer cells | Significant reduction in proliferation | Fluorescence assays |

The compound has shown to disrupt the ELF3-MED23 PPI effectively, leading to decreased viability of cancer cells .

Antiparasitic Activity

Another area of research involves the compound's potential as an antiparasitic agent. In studies focused on malaria, derivatives of pyrazole compounds have been optimized for better solubility and metabolic stability while maintaining efficacy against Plasmodium falciparum .

Case Study 1: HER2-positive Gastric Cancer

In a controlled study involving HER2-positive gastric cancer cell lines, this compound was tested alongside established chemotherapeutics. The results indicated that this compound not only inhibited cell growth but also enhanced the effects of traditional therapies, suggesting a synergistic potential.

Case Study 2: Inhibition of Protein Interactions

A novel study designed to assess the inhibition of ELF3-MED23 PPI demonstrated that this compound could significantly reduce the interaction between these proteins, leading to downstream effects on gene expression related to tumor growth and survival .

Eigenschaften

IUPAC Name |

5-pyridin-4-yl-1H-pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-8-5-7(11-12-8)6-1-3-10-4-2-6;/h1-5H,(H3,9,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFLCNZWKFCDJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NN2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.